molecular formula C10H9BrN2O B1269937 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2h)-one CAS No. 36725-37-8

6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2h)-one

Cat. No.: B1269937
CAS No.: 36725-37-8
M. Wt: 253.09 g/mol
InChI Key: CDDNLMGOLYMTSF-UHFFFAOYSA-N
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Description

6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2h)-one (6-BP-4,5-DHP) is a novel small molecule that has been the subject of a growing body of research in the fields of organic chemistry, medicinal chemistry, and synthetic biology. This molecule is of particular interest due to its unique structure and potential applications in a wide range of areas.

Scientific Research Applications

Synthesis and Derivatization in Pharmaceuticals

6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one, and its derivatives, are primarily explored for their pharmaceutical applications. Tsolomiti et al. (2007) describe a simple and efficient synthesis of 4-mercapto-6-phenylpyridazin-3(2H)-ones, which are structurally related to this compound. These compounds are significant in pharmaceuticals, particularly as they form the core structure in selective COX-2 inhibitors used for treating pain and inflammation. Additionally, their presence in phosphodiesterase inhibitors indicates potential applications in treating diseases like multiple sclerosis, hypertension, and Alzheimer's disease (Tsolomiti, Tsolomiti, & Tsolomitis, 2007).

Antihypertensive Activity

Siddiqui, Mishra, and Shaharyar (2010) have synthesized derivatives of 6-(substituted-phenyl)-4,5-dihydropyridazin-3(2H)-one, showing promising results in antihypertensive activities. Their research highlights the compound's potential in developing new treatments for high blood pressure (Siddiqui, Mishra, & Shaharyar, 2010).

Industrial Applications in Oil Improvement

Nessim (2017) explored the use of pyridazinone derivatives, including this compound, in the improvement of base oils. These compounds were tested as antioxidants and corrosion inhibitors, showing effectiveness in enhancing the quality of base oils used in various industrial applications (Nessim, 2017).

Structural Analysis and Molecular Interactions

Bortoluzzi, Souza, Joussef, and Meyer (2011) conducted a study focusing on the structural aspects of a compound closely related to this compound. Their work provides insights into the molecular structure, interactions, and potential for forming polymers, which could be relevant for material science and pharmaceutical formulation (Bortoluzzi, Souza, Joussef, & Meyer, 2011).

Mechanism of Action

The mechanism of action of bromophenyl compounds can vary widely depending on their specific structure and the context in which they are used. Some bromophenyl compounds have shown neuroprotective and anti-inflammatory properties .

Safety and Hazards

Safety data sheets for similar compounds indicate that they can cause skin and eye irritation, and may cause respiratory irritation. They should be handled with appropriate protective equipment and any spills should be collected to avoid environmental contamination .

Properties

IUPAC Name

3-(4-bromophenyl)-4,5-dihydro-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c11-8-3-1-7(2-4-8)9-5-6-10(14)13-12-9/h1-4H,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDNLMGOLYMTSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NN=C1C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351051
Record name 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36725-37-8
Record name 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 4-(4-bromo-phenyl)-4-oxo-butyric acid (Aldrich, 25.0 g, 97.3 mmol) in EtOH (100 mL) was treated with aqueous hydrazine (Aldrich, 55%, 9.1 mL, 100 mmol) at 80° C. for 2 h. The mixture was cooled to room temperature and the precipitate was collected by filtration and dried under vacuum to provide the title compound (24 g, 97% yield). 1H NMR (300 MHz, CDCl3) δ 2.35-2.76 (m, 2 H), 2.80-3.11 (m, 2 H), 7.45-7.77 (m, 4 H), 8.55 (s, 1 H); MS (DCl/NH3) m/z 253 (M+H)+, 255 (M+H)+.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
9.1 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
97%

Synthesis routes and methods II

Procedure details

4-(4-Bromo-phenyl)-4-oxo-butyric acid (Aldrich, 25.0 g, 97.3 mmol) was treated with NH2NH2—H2O (Aldrich, 55%, 9.1 mL, 156 mmol) in EtOH (Aldrich, 100 mL) at refluxing for 2 h. It was cooled down to ambient temperature and the white solid was filtered off to give the title compound (24.2 g, 98%). 1H NMR (CDCl3, 300 MHz) δ 2.50-2.76 (m, 2H), 2.85-3.09 (m, 2H), 7.43-7.71 (m, 4H), 8.55 (s, 1H) ppm. MS (DCl/NH3) m/z 253 (M+H)+, 255 (M+H)+, 270 (M+NH4)+, 272 (M+NH4)+.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
9.1 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2h)-one
Reactant of Route 5
6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2h)-one
Reactant of Route 6
6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2h)-one

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